An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)phenol (CAS: 61721-07-1)
An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)phenol (CAS: 61721-07-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Fluorinated Building Block
4-Fluoro-3-(trifluoromethyl)phenol is a highly versatile fluorinated aromatic compound that has garnered significant attention in the fields of pharmaceutical and agrochemical research.[1][2] Its unique molecular architecture, featuring both a fluorine atom and a trifluoromethyl group on the phenol ring, imparts a distinct set of physicochemical properties. These characteristics, including enhanced lipophilicity and metabolic stability, make it an invaluable intermediate in the synthesis of complex, biologically active molecules.[1][3] This guide provides a comprehensive overview of the core properties, synthesis, safety considerations, and diverse applications of 4-Fluoro-3-(trifluoromethyl)phenol, offering critical insights for professionals engaged in cutting-edge research and development.
The strategic incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's biological activity, metabolic profile, and overall efficacy.[4] The trifluoromethyl group, in particular, is known to increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes.[1] This makes 4-Fluoro-3-(trifluoromethyl)phenol a sought-after precursor for developing novel therapeutic agents and advanced agricultural chemicals.[2]
Section 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and synthesis.
Physicochemical Properties
The properties of 4-Fluoro-3-(trifluoromethyl)phenol are summarized in the table below, providing a quick reference for experimental design and execution.
| Property | Value | Source(s) |
| CAS Number | 61721-07-1 | [1] |
| Molecular Formula | C₇H₄F₄O | [1][5] |
| Molecular Weight | 180.10 g/mol | [6] |
| Appearance | White to colorless to orange to green powder, lump, or clear liquid | [1] |
| Melting Point | 17 °C (62.6 °F) | [1][6][7] |
| Boiling Point | 86 °C at 15 mmHg; 206.6 °C at 760 mmHg | [1][6][7] |
| Density | 1.434 - 1.45 g/cm³ | [1][6] |
| pKa | 8.97 ± 0.18 (Predicted) | [6][5] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and dichloromethane | [5] |
| Refractive Index | 1.44 - 1.45 (at 20 °C) | [1][6] |
| Flash Point | 78.7 °C (173.7 °F) | [6] |
It is important to note that the physical state of this compound can vary at room temperature, appearing as either a liquid or a low-melting solid.[1]
Spectroscopic Data: The Molecular Fingerprint
Spectroscopic analysis is crucial for confirming the identity and purity of 4-Fluoro-3-(trifluoromethyl)phenol. While a comprehensive set of spectra is best obtained from the specific batch in use, typical data from various analytical techniques are discussed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[8] For 4-Fluoro-3-(trifluoromethyl)phenol, both ¹H and ¹³C NMR would provide distinct signals corresponding to the aromatic protons and carbons, with their chemical shifts influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl substituents. The coupling patterns would further confirm the substitution pattern on the benzene ring.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the phenolic group, C-F stretching vibrations from both the fluoro and trifluoromethyl groups, and aromatic C-H and C=C stretching.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak would be observed at an m/z corresponding to the molecular weight of 180.10.
Section 2: Synthesis and Reactivity
Synthetic Pathways
A common method for the preparation of 4-Fluoro-3-(trifluoromethyl)phenol involves a multi-step synthesis starting from 4-fluoro-3-(trifluoromethyl)aniline.[9][10] This process typically includes:
-
Diazotization: The starting aniline is treated with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid like sulfuric acid at low temperatures to form a diazonium salt.[9]
-
Hydrolysis: The resulting diazonium salt is then hydrolyzed, often in the presence of a copper sulfate solution, to yield the final phenol product.[9]
The reaction conditions, including temperature and the concentration of reagents, are critical for achieving a good yield and purity of the final product.[10]
Caption: General synthesis workflow for 4-Fluoro-3-(trifluoromethyl)phenol.
Reactivity Profile
The reactivity of 4-Fluoro-3-(trifluoromethyl)phenol is largely dictated by the phenolic hydroxyl group and the activated aromatic ring. The electron-withdrawing nature of the fluorine and trifluoromethyl groups influences the acidity of the phenol and the susceptibility of the ring to nucleophilic aromatic substitution reactions. The hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification.
Section 3: Applications in Research and Development
The unique properties of 4-Fluoro-3-(trifluoromethyl)phenol make it a valuable building block in several areas of chemical research and development.[11]
Pharmaceutical Development
This compound serves as a key intermediate in the synthesis of a variety of pharmaceutical agents.[1][2] Its utility has been demonstrated in the development of:
-
Anti-inflammatory and Analgesic Drugs: The fluorinated phenol moiety can be incorporated into larger molecules to enhance their anti-inflammatory and pain-relieving properties.[1][2]
-
Antimicrobial Compounds: It is also used in the synthesis of novel antimicrobial agents.[1]
The trifluoromethyl group often enhances metabolic stability and receptor binding affinity, making it a desirable feature in drug candidates.[3]
Agrochemical Formulation
In the agrochemical industry, 4-Fluoro-3-(trifluoromethyl)phenol is a precursor for the synthesis of modern herbicides and fungicides.[1][2][9] For instance, it is a starting material for N-benzyl-2-(4-fluoro-3-trifluoromethylphenoxy)butanoic acid amide, a known herbicide.[9] The incorporation of this fluorinated phenol can lead to agrochemicals with improved efficacy and crop safety profiles.
Material Science
The thermal and chemical resistance imparted by the fluorinated groups makes this compound a candidate for the development of advanced materials.[1][2] Potential applications include its use in the synthesis of specialized polymers and coatings that require high durability and resistance to harsh environments.[1][2]
Caption: Key application areas of 4-Fluoro-3-(trifluoromethyl)phenol.
Section 4: Safety, Handling, and Storage
Proper handling and storage of 4-Fluoro-3-(trifluoromethyl)phenol are paramount to ensure laboratory safety and maintain the integrity of the compound.
GHS Hazard Information
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | GHS Code | Description | Source(s) |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled | [12] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [12] |
| Skin Sensitization | H317 | May cause an allergic skin reaction | [12] |
| Hazardous to the Aquatic Environment (Long-term) | H411 | Toxic to aquatic life with long lasting effects | [13] |
| Corrosive to Metals | H290 | May be corrosive to metals |
Signal Word: Danger[12]
GHS Pictograms:
Recommended Handling and Personal Protective Equipment (PPE)
Due to its corrosive and toxic nature, strict safety protocols must be followed when handling this chemical.
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[13]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[13]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact.[13][14]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.[14][15]
-
-
Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]
First Aid Measures
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[13]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[13]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.
Storage Recommendations
Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] It is recommended to store under an inert gas (nitrogen or argon) at 2-8°C.[6][5] Keep away from incompatible materials such as strong oxidizing agents.[16] Store in a corrosive-resistant container.[13]
Conclusion
4-Fluoro-3-(trifluoromethyl)phenol is a cornerstone intermediate for innovation in the pharmaceutical and agrochemical sectors. Its distinctive chemical structure provides a powerful tool for medicinal and agricultural chemists to design next-generation molecules with enhanced performance characteristics. A comprehensive understanding of its properties, synthesis, and safe handling is essential for harnessing its full potential in research and development. As the demand for more effective and safer drugs and crop protection agents continues to grow, the importance of versatile building blocks like 4-Fluoro-3-(trifluoromethyl)phenol will undoubtedly increase.
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